4-Nitrobutan-2-one

Overview

Description

Synthesis Analysis

The synthesis of 4-Nitrobutan-2-one involves asymmetric aldol reactions catalyzed by amino acids in water . A certain amount of organic solvents such as ethanol, tetrahydrofuran still had to combine with water to dissolve the organic aldehydes and promote the reaction .Molecular Structure Analysis

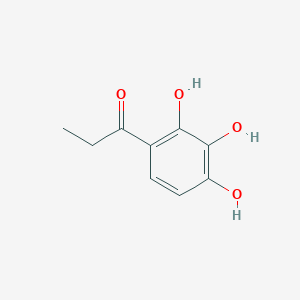

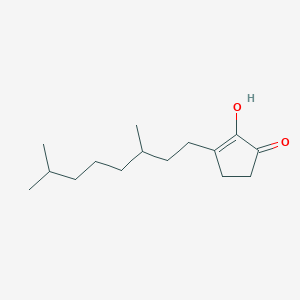

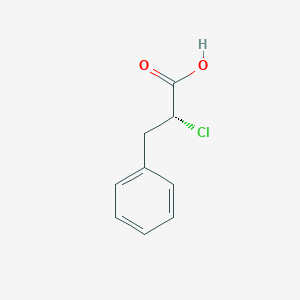

The molecular formula of this compound is C4H7NO3 . The molecular weight is 117.1 g/mol.Chemical Reactions Analysis

The catalytic reduction of 4-Nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Scientific Research Applications

Catalytic Properties and Acid Strength Measurement

4-Nitrobutan-2-one has been utilized in studies focusing on the strength of solid acids. A modified spectrophotometric approach involving indicators like 4-nitrotoluene demonstrated that the acidity and therefore the catalytic properties of solid acids can be significantly influenced by their composition and preparation methods. The study provided insights into the correlation between acid strength and catalytic activity, essential for catalysis applications (Umansky et al., 1991).

Electrochemical Studies

The electrochemical behavior of nitro compounds, including those related to this compound, has been extensively studied. Research involving 4-nitroimidazole, a compound structurally related to this compound, in protic media revealed detailed insights into the electrochemical reduction processes. Such studies are pivotal for understanding the electrochemical properties of nitro compounds and their potential applications in analytical chemistry and environmental monitoring (Carbajo et al., 2002).

Environmental Implications and Adsorption Studies

Adsorption analysis on silver nanostructures has shown the potential of using this compound related compounds for environmental cleanup and biochemical applications. Studies demonstrated that nitrophenol isomers, including compounds structurally related to this compound, could be effectively adsorbed on nanoscale silver films/powder. This research indicates the potential for using such materials in the removal of toxic phenolic compounds from wastewater (Perry et al., 2010).

Crystallization Thermodynamics

Research on the solubility and crystallization thermodynamics of 4-Nitropyrazole, a compound related to this compound, in various organic solvents provided valuable data for the separation and purification processes. The study focused on understanding the solubility behavior of 4-Nitropyrazole in different solvents and its implications for industrial applications, showcasing the importance of such fundamental data in chemical processing and manufacturing (Liu & Guo, 2021).

Toxic Nitrite Detection

A novel study introduced an amine-functionalized material for efficient nitrite monitoring and removal from water samples, indicating the broader applicability of this compound related compounds in environmental science. This material's ability to detect and adsorb nitrite ions at ultra-trace levels demonstrates its potential in addressing water pollution and treatment challenges (Awual et al., 2019).

Mechanism of Action

Mode of Action

It’s known that the compound can participate in asymmetric aldol reactions catalyzed by amino acids in water . This reaction involves the combination of an aldehyde or ketone component with a nucleophilic carbanion or enolate . The outcome of this reaction is a new carbon-carbon bond, leading to the formation of a larger molecule .

Biochemical Pathways

Aldol reactions are fundamental to many biosynthetic pathways, including the synthesis of sugars and complex natural products .

Result of Action

Given its involvement in aldol reactions, it’s likely that the compound contributes to the synthesis of larger molecules within the cell . .

Action Environment

The action of 4-Nitrobutan-2-one is influenced by the environment in which it is present. For instance, the compound can participate in aldol reactions in water, catalyzed by amino acids . The use of surfactants, such as cetyl trimethyl ammonium bromide (CTAB), can solubilize the compound in water, facilitating the reaction . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as solvent, temperature, and pH.

Biochemical Analysis

Biochemical Properties

4-Nitrobutan-2-one plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. One notable interaction is with the enzyme L-proline, which catalyzes aldol reactions involving this compound. This interaction is crucial for the formation of complex organic molecules in aqueous micellar media . Additionally, this compound can act as a substrate for other enzymes, leading to the formation of various metabolites.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. This modulation can result in altered cellular functions, such as changes in cell proliferation and apoptosis. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, this compound can inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, this compound can undergo degradation, leading to the formation of various by-products. These by-products can have different effects on cellular function compared to the parent compound. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within the cell. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its accumulation and activity .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It is often localized in specific cellular compartments, such as the cytoplasm and mitochondria. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name |

4-nitrobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c1-4(6)2-3-5(7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUHQGCKXVUCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455654 | |

| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58935-95-8 | |

| Record name | 2-Butanone, 4-nitro- (6CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1625178.png)

![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)

![[3,3'-Bipyridin]-5-ylmethanol](/img/structure/B1625180.png)